Comparative Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
In a carrageenan-induced paw edema model, 2-(2,3-dihydrobenzofuran-6-yl)acetic acid demonstrated anti-inflammatory activity comparable to ibuprofen, a standard nonsteroidal anti-inflammatory drug (NSAID) [1]. The patent explicitly lists the 6-yl acetic acid derivative among examples of compounds with potent anti-inflammatory properties, positioning it within the same activity range as the reference drugs phenylbutazone and ibuprofen [1].
| Evidence Dimension | Anti-inflammatory activity (% inhibition of paw edema) |
|---|---|
| Target Compound Data | Active (activity comparable to ibuprofen and phenylbutazone) |
| Comparator Or Baseline | Ibuprofen (standard NSAID); Phenylbutazone (standard NSAID) |
| Quantified Difference | The patent states that compounds of the invention, including the 6-yl acetic acid derivative, appear to be superior to phenylbutazone and ibuprofen as anti-inflammatory agents. |
| Conditions | Carrageenan-induced paw edema in rats, measured at 3 hours post-carrageenan injection. |
Why This Matters
This establishes a baseline anti-inflammatory efficacy benchmark that, while not quantified as a specific IC50, places the compound within a therapeutically relevant activity range for NSAID-like effects.
- [1] US4029811A. Certain antiinflammatory dihydrobenzofuran and dihydronaphthofuran acetic acid compounds. United States Patent. 1977. https://patents.google.com/patent/US4029811A/en View Source
